3-(4-Fluorophenyl)-2-hydroxyacrylic acid
Description
General Context of Fluorinated Organic Compounds in Advanced Chemical Synthesis and Chemical Biology
The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry, materials science, and agrochemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physical, chemical, and biological properties of a parent compound.
In the realm of chemical synthesis, fluorinated compounds are valued for their ability to confer enhanced thermal stability and chemical resistance to materials. The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the remarkable stability of organofluorine compounds. This has led to their use in the development of specialized polymers, lubricants, and liquid crystals.
From a chemical biology perspective, the strategic incorporation of fluorine can significantly improve the pharmacokinetic and pharmacodynamic profile of drug candidates. Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and improve membrane permeability. It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine, a testament to the transformative impact of this element. Examples of successful fluorinated drugs include the antidepressant fluoxetine (B1211875) and the antibiotic ciprofloxacin.
Significance of Alpha-Hydroxy Carboxylic Acids in Organic Chemistry
Alpha-hydroxy carboxylic acids (AHAs) are a class of organic compounds characterized by a carboxylic acid group with a hydroxyl (-OH) group on the adjacent carbon atom. This structural motif is found in numerous naturally occurring and synthetic molecules and imparts valuable chemical reactivity.
In organic synthesis, AHAs are versatile precursors for a variety of transformations. They can be used to synthesize aldehydes, ketones, and other functional groups through reactions such as oxidative cleavage and decarbonylation. The presence of both a hydroxyl and a carboxylic acid group allows for the formation of lactones through intramolecular esterification, which are important structural units in many natural products. Furthermore, polymers derived from AHAs, such as poly(lactic acid) (PLA) and poly(glycolic acid) (PGA), are biodegradable and have found widespread use in biomedical applications, including sutures and drug delivery systems.
The biological significance of AHAs is also well-established. They are key intermediates in various metabolic pathways, including the Krebs cycle. In recent decades, AHAs like glycolic acid and lactic acid have gained prominence in dermatology for their ability to exfoliate the skin and improve its texture and appearance.
Overview of Research Directions for 3-(4-Fluorophenyl)-2-hydroxyacrylic Acid
While specific research on this compound is not extensively documented in publicly available literature, its chemical structure allows for the extrapolation of several promising research directions. The molecule combines the key features of a fluorinated phenyl ring and an alpha-hydroxy acrylic acid, suggesting its potential as a valuable building block in both materials science and medicinal chemistry.
One potential avenue of research is its use as a monomer for the synthesis of novel fluorinated polymers. The acrylic acid moiety can undergo polymerization, and the resulting polymer would feature pendant fluorophenyl and hydroxyl groups. These functional groups could impart unique properties to the polymer, such as altered solubility, thermal stability, and surface energy. Such materials could be investigated for applications in specialty coatings, membranes, or biomedical devices.
In the field of medicinal chemistry and drug discovery, this compound could serve as a scaffold for the synthesis of new bioactive molecules. The combination of the fluorophenyl group, known to enhance drug-like properties, and the alpha-hydroxy acid functionality, a common feature in biologically active compounds, makes it an attractive starting point for chemical libraries. Research could focus on synthesizing derivatives and screening them for various biological activities, such as antimicrobial or anticancer effects. nih.gov The structural similarity to fluorinated cinnamic acid derivatives, which have been studied for their potential as enzyme inhibitors, further supports this direction. nih.gov
Furthermore, the molecule itself could be evaluated for its intrinsic biological properties. Both fluorinated compounds and alpha-hydroxy acids are known to interact with biological systems. Therefore, this compound could be a candidate for screening in various biological assays to identify potential therapeutic applications.
Data Tables
Due to the limited availability of experimental data for this compound, the following table presents computed physicochemical properties for a closely related compound, 3-(4-Fluorophenyl)-2-methylacrylic acid, to provide an estimation of its characteristics.
Table 1: Computed Physicochemical Properties of 3-(4-Fluorophenyl)-2-methylacrylic acid
Data sourced from PubChem for the related compound 3-(4-Fluorophenyl)-2-methylacrylic acid. nih.gov
Compound Names Mentioned
Table 2: List of Chemical Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-(4-fluorophenyl)-2-hydroxyprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-5,11H,(H,12,13)/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBWLKLZARZQOX-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C(=O)O)\O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 4 Fluorophenyl 2 Hydroxyacrylic Acid
Established Synthetic Routes from Substituted Benzaldehydes
The most common and well-documented methods for synthesizing α,β-unsaturated acids, such as 3-(4-Fluorophenyl)-2-hydroxyacrylic acid, begin with substituted benzaldehydes. These routes primarily rely on classic condensation reactions that form the core carbon-carbon double bond of the acrylic acid moiety.
Condensation Reactions in the Formation of the 2-Hydroxyacrylic Acid Moiety
The formation of the acrylic acid structure from an aromatic aldehyde is typically achieved through condensation reactions with compounds containing an active methylene (B1212753) group. The Knoevenagel-Doebner and Perkin reactions are prominent examples of such transformations. wikipedia.orgorganic-chemistry.orglongdom.orgnih.gov
In the context of synthesizing this compound, the Knoevenagel-Doebner reaction offers a direct route. organic-chemistry.org This reaction involves the condensation of 4-Fluorobenzaldehyde (B137897) with an active methylene compound like malonic acid, in the presence of a basic catalyst such as pyridine (B92270) and piperidine (B6355638). tandfonline.comtue.nl The initial condensation product undergoes subsequent decarboxylation to yield the desired α,β-unsaturated acid. organic-chemistry.org The general mechanism involves the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. organic-chemistry.org Subsequent dehydration and, in the case of the Doebner modification, decarboxylation, leads to the final product. organic-chemistry.orgnih.gov
Another classical approach is the Perkin reaction, which utilizes an acid anhydride (B1165640) and its corresponding alkali salt. wikipedia.orglongdom.orgbyjus.comlongdom.org For the target molecule, this would involve reacting 4-Fluorobenzaldehyde with an anhydride like acetic anhydride in the presence of a weak base such as sodium acetate. jk-sci.com The reaction proceeds through the formation of an enolate from the anhydride, which condenses with the aldehyde. byjus.com A series of intermediates involving acylation and elimination steps ultimately hydrolyze to form the unsaturated acid. longdom.org While broadly applicable for cinnamic acids, tailoring this reaction for a 2-hydroxy substituted product requires specific starting materials or subsequent modifications. wikipedia.orgbyjus.com
Optimization of Reaction Conditions and Yields
The efficiency and yield of condensation reactions are highly dependent on several factors, including the choice of catalyst, solvent, temperature, and reactant stoichiometry. researchgate.netresearchgate.net Research into green chemistry has led to the development of more environmentally benign procedures for reactions like the Knoevenagel condensation. tandfonline.comtue.nl
Key optimization parameters include:
Catalyst: While traditional Knoevenagel reactions often use pyridine as a solvent and piperidine as a catalyst, studies have shown that environmentally benign amines or ammonium (B1175870) salts can serve as effective catalysts in solvent-free conditions. tandfonline.comtue.nl Catalysts such as ammonium bicarbonate have been successfully employed. tue.nl The amount of catalyst is also crucial; for instance, using 10 mol% of a catalyst like Bi(OTf)₃ has been shown to be adequate for achieving excellent yields without needing excess amounts. researchgate.net
Solvent: A significant advancement has been the move towards solvent-free reactions or the use of greener solvents. tandfonline.comtue.nl Solvent-free procedures, where the reaction mixture is heated directly, have demonstrated high conversions and purity. tandfonline.com When a solvent is necessary, polar protic solvents like ethanol (B145695) are often preferred over aprotic or more toxic options due to their ability to stabilize intermediates and their lower environmental impact. researchgate.netnih.gov
Temperature: Reaction temperature is a critical parameter. For solvent-free Knoevenagel condensations, temperatures around 90°C are often optimal for achieving high conversion within a few hours. tandfonline.comtue.nl Higher temperatures may be required for decarboxylation but can also lead to side reactions. tandfonline.com
Reaction Time: Optimization aims to reduce reaction times. The use of efficient catalysts or microwave irradiation can dramatically shorten the time required for completion, often from hours to minutes. jk-sci.comnih.gov
The following interactive table summarizes the impact of various conditions on the Knoevenagel condensation reaction, based on findings for various benzaldehydes.
| Parameter | Condition | Effect on Yield/Conversion |
| Catalyst | Piperidine | Effective, but environmentally less favorable. |
| Ammonium Bicarbonate | Green alternative, high conversion. tue.nl | |
| L-Proline | Sustainable catalyst, good to high yields in ethanol. nih.gov | |
| Boric Acid | Effective catalyst, good yields, easy purification. mdpi.com | |
| Solvent | Pyridine | Traditional solvent, effective but toxic. tandfonline.com |
| Ethanol | Greener solvent, high conversion rates. nih.govnih.gov | |
| Solvent-Free | Environmentally friendly, high conversion and purity. tandfonline.comtue.nl | |
| Temperature | Room Temperature | Possible with highly active catalysts. researchgate.net |
| 60-90 °C | Optimal range for many optimized procedures. tandfonline.comnih.gov | |
| Time | Several Hours | Common for traditional methods. tandfonline.com |
| < 30 minutes | Achievable with optimized catalysts and conditions. researchgate.net |
Exploration of Alternative Synthetic Strategies
Beyond traditional condensation reactions, other synthetic paradigms offer unique advantages for constructing this compound.
Approaches via Organometallic Chemistry
Organometallic reagents provide powerful tools for carbon-carbon bond formation. The Reformatsky reaction, for instance, offers a viable alternative to the aldol-type condensations. wikipedia.orgnrochemistry.comorganicreactions.orgthermofisher.com This reaction involves the use of an organozinc reagent, often called a 'Reformatsky enolate', which is generated by treating an α-halo ester with zinc dust. wikipedia.orgbyjus.com
To synthesize the target compound, 4-Fluorobenzaldehyde would be reacted with the zinc enolate of an α-halo-α-hydroxy ester. A more common approach would be to use an α-halo ester, such as ethyl bromoacetate, to react with 4-Fluorobenzaldehyde, which would yield a β-hydroxy ester. byjus.com Subsequent chemical modifications would be necessary to introduce the α-hydroxy group and the double bond. The key advantage of Reformatsky enolates is their lower reactivity compared to lithium enolates or Grignard reagents, which prevents undesired side reactions like self-condensation or addition to the ester group. wikipedia.org
Biocatalytic and Chemoenzymatic Synthesis
Biocatalysis and chemoenzymatic strategies are gaining prominence as they offer high selectivity under mild, environmentally friendly conditions. researchgate.netbohrium.commdpi.com These methods are particularly valuable for producing chiral molecules.
For the synthesis of this compound, a potential biocatalytic route could start from the corresponding α-keto acid, 3-(4-fluorophenyl)-2-oxopropanoic acid. This precursor could be subjected to enzymatic reduction using a dehydrogenase. For example, L-lactate dehydrogenases have been successfully used to catalyze the synthesis of chiral α-hydroxy acids with high yields and optical purity, often coupled with an in-situ cofactor regeneration system. nih.gov
Another chemoenzymatic approach involves the enzymatic resolution of a racemic mixture. mdpi.com For instance, a racemic ester of this compound could be selectively hydrolyzed by a lipase (B570770), yielding one enantiomer as the acid and leaving the other as the unreacted ester. mdpi.comresearchgate.net This method is effective for separating enantiomers and has been applied to similar fluorinated arylcarboxylic acids. mdpi.comresearchgate.net Furthermore, thiamine (B1217682) diphosphate-dependent lyases can catalyze the carboligation of aldehydes, offering a potential route to form α-hydroxy ketones which can be further oxidized to the desired acid. nih.govacs.org
Stereoselective Synthesis of this compound Enantiomers
The synthesis of single enantiomers of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. Methodologies to achieve this include asymmetric synthesis and chiral resolution.
Asymmetric hydrogenation is a powerful technique for establishing stereocenters. nih.gov This could be applied to a precursor of this compound. For example, an enamide precursor could be hydrogenated using a chiral catalyst, such as a rhodium or cobalt complex with a chiral phosphine (B1218219) ligand, to produce a chiral N-acyl-α-amino acid with high enantioselectivity. researchgate.netacs.org Subsequent chemical transformation could then yield the desired chiral 2-hydroxyacrylic acid.
Alternatively, classical chiral resolution can be employed. wikipedia.org This involves reacting the racemic this compound with a chiral resolving agent, such as a chiral amine like brucine (B1667951) or (+)-cinchotoxine, to form a pair of diastereomeric salts. wikipedia.org These diastereomers often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org After separation, the resolving agent is removed, yielding the individual, pure enantiomers of the acid. wikipedia.org Enzymatic resolution, as described in the previous section, represents a highly efficient and selective method for achieving the same outcome. mdpi.comdntb.gov.ua
Application of Chiral Auxiliaries and Reagents
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. nih.gov After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. While specific examples for the synthesis of this compound are not extensively documented, analogous transformations provide a clear blueprint for this approach.
One well-established strategy involves the use of chiral auxiliaries derived from naturally abundant sources. For instance, menthyl-based auxiliaries have been successfully employed in the stereoselective synthesis of 2-aryl-2-hydroxybutanoic acids. researchgate.net In a typical sequence, a glyoxylate (B1226380) precursor is esterified with a chiral alcohol like (-)-menthol. The resulting chiral ester then directs the nucleophilic addition to the carbonyl group, leading to a diastereomerically enriched product. Subsequent hydrolysis removes the chiral auxiliary, affording the desired enantiomerically enriched α-hydroxy acid.
| Step | Description | Key Reagents | Expected Outcome |
| 1 | Esterification | 4-Fluorophenylglyoxylic acid, (-)-Menthol, Acid catalyst | Chiral menthyl (4-fluorophenyl)glyoxylate |
| 2 | Diastereoselective Addition | Organometallic reagent (e.g., Grignard or organozinc) | Diastereomerically enriched menthyl 3-(4-fluorophenyl)-2-hydroxypropanoate |
| 3 | Hydrolysis | Acid or base | Enantiomerically enriched 3-(4-fluorophenyl)-2-hydroxypropanoic acid |
| 4 | Elimination | Dehydrating agent | Enantiomerically enriched this compound |
This table outlines a proposed synthetic sequence using a chiral auxiliary approach based on analogous transformations.
The choice of the chiral auxiliary is critical and is often guided by factors such as its cost, availability in both enantiomeric forms, and the ease of its attachment and removal. Evans oxazolidinones and Corey's chiral auxiliaries are other prominent examples that have seen widespread use in asymmetric synthesis and could potentially be adapted for the synthesis of the target molecule. nih.gov
Asymmetric Catalysis in C-C Bond Formation
Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This strategy relies on a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The asymmetric aldol (B89426) reaction is a powerful C-C bond-forming reaction that can be employed to construct the α-hydroxy-β-aryl scaffold of the target molecule. nih.govresearchgate.net
In a potential catalytic route to this compound, an asymmetric aldol reaction between a glyoxylate derivative and a suitable two-carbon nucleophile could be envisioned. Chiral diamines have been shown to be effective organocatalysts for the asymmetric aldol reaction of α,β-unsaturated ketoesters. nih.govresearchgate.net
| Catalyst Type | Example Catalyst | Substrates | Key Features |
| Chiral Diamine | Proline-derived diamines | Glyoxylate ester, Ketene silyl (B83357) acetal | High enantioselectivities, mild reaction conditions |
| Chiral Lewis Acid | Chiral metal complexes (e.g., Ti, Sn, B) | Glyoxylate ester, Enol ethers | High catalytic activity and stereocontrol |
This table summarizes potential catalytic systems for the asymmetric aldol approach.
The development of a successful catalytic system would require careful optimization of the catalyst structure, reaction conditions, and the nature of the protecting groups on the substrates. The resulting aldol product, an ester of 3-(4-fluorophenyl)-2-hydroxy-3-oxopropanoic acid, could then be further transformed into the desired acrylic acid through reduction and elimination steps.
Enantioselective Biotransformations
Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, has emerged as a powerful and environmentally benign tool in organic synthesis. Enzymes offer unparalleled chemo-, regio-, and stereoselectivity under mild reaction conditions. For the synthesis of chiral α-hydroxy acids, nitrile-hydrolyzing enzymes, such as nitrilases and nitrile hydratases, are particularly relevant. researchgate.netthieme-connect.de
A plausible biocatalytic route to enantiomerically enriched this compound could start from ethyl 2-cyano-3-(4-fluorophenyl)acrylate. The enzymatic hydrolysis of the nitrile group to a carboxylic acid would directly yield the target molecule. The stereoselectivity of this transformation would be dictated by the choice of the enzyme.
| Enzyme Class | Mechanism | Substrate | Product | Advantages |
| Nitrilase | Direct hydrolysis of nitrile to carboxylic acid | Ethyl 2-cyano-3-(4-fluorophenyl)acrylate | This compound | Single-step conversion, high enantioselectivity reported for similar substrates |
| Nitrile Hydratase/Amidase | Two-step hydrolysis via an amide intermediate | Ethyl 2-cyano-3-(4-fluorophenyl)acrylate | This compound | Broad substrate scope, potential for high stereoselectivity |
This table compares the two main enzymatic pathways for nitrile hydrolysis.
The industrial synthesis of (R)-mandelic acid, an α-hydroxy acid, through the enantioselective hydrolysis of mandelonitrile (B1675950) is a testament to the feasibility of this approach. researchgate.net Screening of various microbial strains or purified enzymes would be necessary to identify a biocatalyst with high activity and enantioselectivity for the specific substrate.
Strategic Incorporation of the Fluorine Moiety
Directed Fluorination of Precursors
Directing a fluorinating agent to a specific position on a precursor molecule is a powerful strategy for the synthesis of fluorinated compounds. For the preparation of this compound, the fluorination of a phenylpyruvic acid derivative is a logical approach. beilstein-journals.org
Electrophilic fluorinating reagents, such as Selectfluor®, are commonly used for the direct fluorination of aromatic rings. The regioselectivity of the fluorination is influenced by the directing effects of the substituents on the aromatic ring. In the case of a phenylpyruvic acid precursor, the pyruvic acid side chain would direct the incoming electrophile to the ortho and para positions.
| Precursor | Fluorinating Agent | Reaction Type | Key Considerations |
| 3-Phenyl-2-oxopropanoic acid | [¹⁸F]F₂ or [¹⁸F]AcOF | Electrophilic aromatic substitution | Often results in a mixture of ortho, meta, and para isomers. beilstein-journals.org |
| 4-Bromo-3-phenyl-2-oxopropanoic acid | KF, catalyst | Nucleophilic aromatic substitution (Halex reaction) | Requires an activated aromatic ring with a good leaving group. |
This table highlights potential directed fluorination strategies.
The direct radiofluorination of L-phenylalanine with [¹⁸F]F₂ or [¹⁸F]AcOF has been shown to produce a mixture of ortho, meta, and para-fluoro-L-phenylalanines, demonstrating the feasibility of fluorinating this type of scaffold. beilstein-journals.org Subsequent enzymatic or chemical conversion of the resulting 4-fluorophenylalanine derivative could lead to the target acrylic acid.
Decarboxylative Fluorination in Analogous Systems
Decarboxylative fluorination is an emerging strategy that utilizes carboxylic acids as precursors to generate carbon-centered radicals, which are then trapped by a fluorine source. nih.govorganic-chemistry.orgnih.gov This method offers a novel disconnection approach for the synthesis of fluorinated molecules. While the direct decarboxylative fluorination of a precursor to yield this compound is not straightforward, the application of this methodology to analogous systems, such as cinnamic acids, provides valuable insights.
The decarboxylative fluorination of cinnamic acid derivatives, which are structurally similar to the target molecule, has been achieved using photoredox catalysis. rsc.org In this process, the carboxylic acid is oxidized to a carboxyl radical, which then undergoes decarboxylation to form a vinyl radical. This radical is subsequently trapped by a fluorine atom donor to yield the fluorinated alkene.
| Substrate | Reaction Conditions | Fluorinating Agent | Product Type |
| Cinnamic Acids | Photoredox catalysis, visible light | Selectfluor® | β-Fluorostyrenes |
| Aliphatic Carboxylic Acids | Photoredox catalysis, visible light | Selectfluor® | Alkyl fluorides organic-chemistry.orgnih.gov |
This table showcases examples of decarboxylative fluorination in analogous systems.
This methodology highlights the potential for innovative synthetic routes to fluorinated acrylic acids. Future research may focus on adapting these conditions to precursors that could lead to the desired this compound.
Comprehensive Spectroscopic and Structural Elucidation of 3 4 Fluorophenyl 2 Hydroxyacrylic Acid
High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 3-(4-Fluorophenyl)-2-hydroxyacrylic acid in solution. Analysis of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR spectra provides detailed information on the chemical environment, connectivity, and spatial relationships of the atoms.
The NMR spectra of this compound are expected to exhibit distinct signals corresponding to each unique nucleus in the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The 4-fluorophenyl group is anticipated to display a characteristic AA'BB' system, appearing as two complex multiplets or a pair of doublet of doublets, due to the coupling of protons with each other and with the fluorine atom. The vinyl proton (=CH) is expected to appear as a singlet. The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are exchangeable and will appear as broad singlets, with chemical shifts that are highly dependent on solvent, concentration, and temperature.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show nine distinct signals. The carbonyl carbon of the carboxylic acid will be found at the lowest field (most deshielded). The two carbons of the C=C double bond will have distinct shifts, as will the six carbons of the aromatic ring. The carbon atoms of the fluorophenyl ring will exhibit coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, ⁴JCF), which provides valuable confirmation of the substitution pattern.
¹⁹F NMR: The fluorine NMR spectrum is a simple yet powerful tool for fluorinated compounds. For this molecule, a single resonance is expected, as there is only one fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring.
Predicted NMR Data for this compound
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic | ~7.8 - 8.0 | m (AA') | - | 2H, H-2', H-6' |
| Aromatic | ~7.1 - 7.3 | m (BB') | - | 2H, H-3', H-5' |
| Vinylic | ~6.8 - 7.0 | s | - | 1H, =CH |
| Hydroxyl | Variable | br s | - | 1H, C-OH |
| Carboxylic | Variable | br s | - | 1H, COOH |
| ¹³C NMR | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment | |
| C=O | ~168-172 | - | C-1 (COOH) | |
| C-F | ~160-165 | ¹JCF ≈ 240-250 | C-4' | |
| C-OH | ~145-150 | - | C-2 | |
| C-Ar (ipso) | ~130-133 | ⁴JCF ≈ 3-4 | C-1' | |
| C-Ar | ~129-132 | ³JCF ≈ 8-9 | C-2', C-6' | |
| C-Ar | ~115-117 | ²JCF ≈ 21-22 | C-3', C-5' | |
| =CH | ~110-115 | - | C-3 | |
| ¹⁹F NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Ar-F | ~ -110 to -120 | F on C-4' |
Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions. 'm' denotes multiplet, 's' singlet, 'br s' broad singlet.
Application of 2D NMR Techniques for Structural Connectivity
To unequivocally confirm the atomic connectivity, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC would be employed.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. For instance, it would confirm the coupling between the ortho and meta protons within the 4-fluorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the protonated carbons, such as the vinylic =CH and the aromatic C-H groups.
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. thermofisher.come-b-f.eunih.govnih.govmdpi.com The molecular formula of this compound is C₉H₇FO₃.
The theoretical monoisotopic mass is calculated as:
(9 x 12.000000) + (7 x 1.007825) + (1 x 18.998403) + (3 x 15.994915) = 182.038323 Da
An experimental HRMS measurement, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to yield a mass value that matches this theoretical mass to within a very small tolerance (typically < 5 ppm). This provides unambiguous confirmation of the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule. nih.govnih.govresearchgate.netmdpi.com These two methods are complementary and together offer a comprehensive vibrational profile. For carboxylic acids like the title compound, the spectra are often dominated by features related to hydrogen-bonded dimers in the solid state.
Key expected vibrational modes include:
O-H Stretching: A very broad and strong absorption band is expected in the IR spectrum, typically centered around 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group of a carboxylic acid dimer. The enolic O-H stretch may appear as a sharper band in this region or be obscured.
C=O Stretching: A strong, sharp absorption in the IR spectrum around 1700-1725 cm⁻¹ is characteristic of the carbonyl group of an α,β-unsaturated carboxylic acid. In the solid state, this band is often found at a slightly lower wavenumber (e.g., 1680-1710 cm⁻¹) due to dimerization.
C=C Stretching: The stretching vibration of the acrylic double bond is expected in the 1620-1650 cm⁻¹ region. Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range.
C-F Stretching: A strong absorption band in the IR spectrum between 1250-1100 cm⁻¹ is indicative of the C-F bond.
O-H Bending: An out-of-plane bend for the carboxylic acid dimer often appears as a broad band near 920 cm⁻¹.
Predicted Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| 3300 - 2500 | Strong, Broad | Weak | ν(O-H) of carboxylic acid dimer |
| ~1710 | Strong | Medium | ν(C=O) of carboxylic acid |
| ~1630 | Medium | Strong | ν(C=C) of acrylic moiety |
| 1600, 1500, 1450 | Medium | Medium-Strong | ν(C=C) of aromatic ring |
| ~1230 | Strong | Weak | ν(C-F) |
| ~920 | Medium, Broad | Very Weak | γ(O-H) out-of-plane bend |
Note: ν = stretching, γ = out-of-plane bending. Frequencies are approximate.
Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination
While the crystal structure for this compound has not been reported, analysis of its close analogue, (Z)-2-Hydroxy-3-(4-methoxyphenyl)acrylic acid, provides significant insight into the expected solid-state conformation. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions.
Based on the methoxy-analogue, the following structural features are anticipated:
Dimerization: The molecules are expected to form centrosymmetric dimers in the crystal lattice. This is a common and highly stable arrangement for carboxylic acids, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups.
Planarity: The molecule is likely to be largely planar, with a small dihedral angle between the plane of the phenyl ring and the plane of the hydroxyacrylic acid moiety. This planarity maximizes π-system conjugation.
Isomerism: The substitution pattern around the C=C double bond would be definitively established as either the E or Z isomer.
Intermolecular Interactions: Beyond the primary hydrogen-bond dimerization, the crystal packing would be stabilized by weaker interactions, such as C-H···O and C-H···F contacts, and potentially π-π stacking interactions between the aromatic rings of adjacent dimers.
Advanced Chromatographic Methodologies for Purity and Isomeric Analysis (e.g., Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for the analysis of its potential geometric isomers (E/Z). nih.govsielc.comresearchgate.netchromatographyonline.come3s-conferences.org
The molecule itself is achiral as it lacks a stereocenter. Therefore, chiral HPLC is not applicable for enantiomeric separation. However, the presence of the C=C double bond allows for the existence of E and Z isomers. A reversed-phase HPLC (RP-HPLC) method would be the standard approach for analysis.
Purity Assessment: A gradient RP-HPLC method, likely using a C18 stationary phase with a mobile phase consisting of a mixture of water (acidified with formic or phosphoric acid) and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), would effectively separate the main compound from synthesis impurities. Detection would typically be performed using a UV detector, monitoring at a wavelength where the aromatic system absorbs strongly (e.g., ~210-280 nm).
Isomeric Analysis: The E and Z isomers of the compound are diastereomers and would likely have different retention times under standard RP-HPLC conditions, allowing for their separation and quantification. researchgate.net The development of such a method would be crucial for controlling the isomeric ratio in a synthetic process, as the different isomers may possess different physical properties or biological activities.
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 3 4 Fluorophenyl 2 Hydroxyacrylic Acid
Reactions Involving the Hydroxyl Group (e.g., Oxidation, Esterification, Etherification)
The secondary hydroxyl group at the C2 position is a primary site for various chemical modifications, including oxidation, esterification, and etherification.
Oxidation: The oxidation of the α-hydroxy group in 3-(4-Fluorophenyl)-2-hydroxyacrylic acid would be expected to yield the corresponding α-keto acid, 3-(4-fluorophenyl)-2-oxopropanoic acid. Various oxidizing agents can be employed for this transformation. Mild oxidizing agents are generally preferred to avoid cleavage of the carbon-carbon double bond or other side reactions. The kinetics of oxidation of α-hydroxy acids are often first-order with respect to both the oxidant and the substrate epo.org. The reaction rate can be influenced by the solvent polarity and pH of the medium epo.org.
Esterification and Etherification: The hydroxyl group can undergo esterification with acylating agents such as acid chlorides or anhydrides to form the corresponding esters. Similarly, etherification can be achieved by reacting the sodium salt of the hydroxy acid with alkyl halides. These reactions are standard transformations for hydroxyl groups and are expected to proceed under typical conditions. For instance, benzylation or methylation of the hydroxyl group would yield the corresponding benzyl (B1604629) or methyl ether, respectively.
Table 1: Expected Reactions of the Hydroxyl Group
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Oxidation | Mild oxidizing agent (e.g., PCC, MnO₂) in an inert solvent | 3-(4-Fluorophenyl)-2-oxopropanoic acid |
| Esterification | Acyl chloride or anhydride (B1165640) with a base (e.g., pyridine) | α-Acyloxy derivative |
| Etherification | Alkyl halide with a base (e.g., NaH) | α-Alkoxy derivative |
Reactions at the Carboxylic Acid Moiety (e.g., Amidation, Decarboxylation)
The carboxylic acid functional group is another reactive center, readily undergoing reactions such as amidation and decarboxylation.
Amidation: The carboxylic acid can be converted to the corresponding amide by reaction with an amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) chemrxiv.org. This is a widely used method for the formation of amide bonds and is expected to be applicable to this compound for the synthesis of a variety of amide derivatives. A facile one-pot synthesis of phenol (B47542) amides from hydroxycinnamic acids has been reported using DCC and sodium bicarbonate in aqueous acetone, with yields ranging from 14% to 24% for various substrates chemrxiv.org.
Decarboxylation: α,β-Unsaturated carboxylic acids, particularly cinnamic acid derivatives, can undergo decarboxylation under thermal or catalytic conditions to yield the corresponding alkenes rsc.org. For this compound, decarboxylation would likely lead to the formation of an enol intermediate which would tautomerize to 1-(4-fluorophenyl)acetaldehyde. The decarboxylation of cinnamic acids can be promoted by metal catalysts or can occur under metal-free conditions, for instance, using hypervalent iodine reagents rsc.org. The presence of the electron-withdrawing fluorine atom on the phenyl ring may influence the rate of this reaction.
Table 2: Expected Reactions of the Carboxylic Acid Moiety
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Amidation | Amine, coupling agent (e.g., DCC, EDC) | 3-(4-Fluorophenyl)-2-hydroxyacrylamide derivative |
| Decarboxylation | Heat or catalyst (e.g., copper salt) | 1-(4-Fluorophenyl)acetaldehyde (via enol intermediate) |
Reactions of the Alpha,Beta-Unsaturated System (e.g., Additions, Cycloadditions)
The conjugated system of the double bond and the carbonyl group makes this compound susceptible to various addition and cycloaddition reactions.
Addition Reactions: The electron-deficient nature of the β-carbon makes the molecule a good Michael acceptor for the conjugate addition of nucleophiles. A wide range of nucleophiles, including thiols, amines, and carbanions, can add to the double bond researchgate.netscience.gov. The rate and stereoselectivity of these Michael additions can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts nih.gov.
Cycloaddition Reactions: The double bond in the α,β-unsaturated system can participate in cycloaddition reactions. For instance, [2+2] photocycloadditions are common for cinnamic acid derivatives, leading to the formation of cyclobutane (B1203170) rings rsc.org. Template-directed photochemical [2+2] cycloadditions of naphthalene (B1677914) acrylic acids have been shown to proceed in good yields (64-88%) rsc.org. Diels-Alder [4+2] cycloadditions with suitable dienes are also a possibility, where the acrylic acid derivative acts as the dienophile. The stereochemical outcome of these reactions is governed by the principles of orbital symmetry.
Table 3: Expected Reactions of the Alpha,Beta-Unsaturated System
| Reaction Type | Reagents and Conditions | Expected Product Class |
|---|---|---|
| Michael Addition | Nucleophile (e.g., RSH, R₂NH, R₂CuLi) | 3-Substituted-3-(4-fluorophenyl)-2-hydroxypropanoic acid derivative |
| [2+2] Photocycloaddition | UV light | Cyclobutane derivative |
| [4+2] Diels-Alder Cycloaddition | Conjugated diene, heat or Lewis acid catalyst | Cyclohexene derivative |
Mechanistic Investigations of Chemical Transformations
Understanding the mechanisms of the reactions of this compound is crucial for controlling the reaction pathways and optimizing the synthesis of desired products.
Kinetic studies provide valuable insights into the reaction mechanisms. For instance, the rate of Michael addition reactions of α,β-unsaturated carbonyl compounds with thiols has been shown to depend on the pKa of the thiol, indicating that the thiolate anion is the reactive species researchgate.net. The reaction rates can be determined by monitoring the disappearance of reactants or the appearance of products over time using techniques like UV-vis spectroscopy or NMR. For the oxidation of α-hydroxy acids, kinetic studies have revealed that the reaction is often first-order in both the oxidant and the substrate, and the rate is influenced by the acidity of the medium epo.org.
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. For example, in the decarboxylation of carboxylic acids, labeling the carboxyl carbon with ¹³C or ¹⁴C can help track the fate of the carbon dioxide molecule and confirm the intramolecular nature of the reaction nih.govgoogleapis.com. Similarly, using deuterated solvents or reagents can help determine whether a proton transfer step is involved in the rate-determining step of a reaction, through the observation of a kinetic isotope effect. For instance, the absence of a significant kinetic isotope effect in some decarboxylation reactions of unactivated acids suggests a light-limited reaction in photocatalyzed processes researchgate.net.
Table 4: Mechanistic Study Approaches
| Study Type | Technique/Method | Information Gained |
|---|---|---|
| Kinetic Studies | UV-vis Spectroscopy, NMR, Chromatography | Reaction order, rate constants, activation parameters, effect of substituents and solvent |
| Isotopic Labeling | Mass Spectrometry, NMR | Reaction pathway, identification of bond-breaking/forming steps, kinetic isotope effects |
Design, Synthesis, and Chemical Reactivity of Derivatives and Analogs of 3 4 Fluorophenyl 2 Hydroxyacrylic Acid
Systematic Structural Modifications of the Phenyl Ring
The electronic landscape of the phenyl ring in 3-(4-fluorophenyl)-2-hydroxyacrylic acid is a key determinant of its reactivity. Strategic placement of substituents allows for the fine-tuning of the molecule's properties.
Impact of Substituent Position and Electronic Nature on Reactivity
The position and electronic nature of substituents on the phenyl ring significantly modulate the reactivity of the entire molecule. The fluorine atom at the para-position in the parent compound exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This electronic push-pull influences the acidity of the carboxylic acid, the nucleophilicity of the hydroxyl group, and the reactivity of the olefinic double bond.
In related cinnamic acid derivatives, the introduction of electron-withdrawing groups, such as nitro or additional fluoro groups, generally enhances the electrophilicity of the double bond, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, like methoxy (B1213986) or alkyl chains, can increase the electron density of the aromatic ring and the double bond, affecting its reactivity in electrophilic addition reactions. The position of these substituents is also crucial; for instance, ortho-substituents can introduce steric hindrance that may alter reaction pathways and rates. nih.gov
The electronic effects of various substituents on the phenyl ring of acrylic acid analogs can be correlated with their impact on reaction rates and equilibrium constants, often following Hammett-type relationships. While specific quantitative data for this compound is not extensively documented in publicly available literature, the trends observed in analogous systems provide a robust framework for predicting its behavior.
| Substituent (Position) | Electronic Effect | Predicted Impact on Acidity | Predicted Impact on Olefin Electrophilicity |
|---|---|---|---|
| 4-NO₂ | Strongly Electron-Withdrawing | Increase | Significant Increase |
| 3-Cl | Electron-Withdrawing (Inductive) | Increase | Increase |
| 4-CH₃ | Electron-Donating (Inductive & Hyperconjugation) | Decrease | Decrease |
| 4-OCH₃ | Electron-Donating (Mesomeric) | Decrease | Significant Decrease |
Synthesis of Multiply Fluorinated Phenyl Analogs
The synthesis of analogs with multiple fluorine substituents on the phenyl ring, such as 3-(2,4-difluorophenyl)-2-hydroxyacrylic acid or 3-(pentafluorophenyl)-2-hydroxyacrylic acid, presents a synthetic challenge but offers the potential for significantly altered chemical and biological properties. The general synthetic approach to these compounds would likely involve a Knoevenagel or a related condensation reaction between the appropriately multi-fluorinated benzaldehyde (B42025) and a glycolic acid derivative.
For instance, the synthesis of 3-(2,4-difluorophenyl)-2-hydroxyacrylic acid could be envisioned via the condensation of 2,4-difluorobenzaldehyde (B74705) with a protected glycolic acid, followed by deprotection. The reaction conditions would need to be carefully optimized to account for the increased electrophilicity of the carbonyl carbon in the fluorinated aldehyde and the potential for side reactions.
While specific literature detailing the synthesis of these exact multiply fluorinated analogs of this compound is sparse, the general methodologies for the synthesis of fluorinated cinnamic acids and related compounds are well-established and could be adapted for this purpose.
Modifications to the 2-Hydroxyacrylic Acid Core
The 2-hydroxyacrylic acid core offers multiple sites for chemical modification, including the hydroxyl and carboxylic acid functionalities, as well as the olefinic moiety.
Alterations at the Hydroxyl and Carboxylic Acid Functionalities
The hydroxyl and carboxylic acid groups are amenable to a variety of standard organic transformations. The carboxylic acid can be readily converted to its corresponding esters, amides, or acid halides. Esterification, for example, can be achieved by reaction with an alcohol under acidic catalysis or by using coupling agents. nih.gov The choice of alcohol can introduce a wide range of functionalities, altering the solubility, and other physicochemical properties of the molecule.
The hydroxyl group can be alkylated to form ethers or acylated to form esters. These modifications can serve to protect the hydroxyl group during subsequent reactions or to introduce new functional groups. For example, etherification with an alkyl halide in the presence of a base would yield the corresponding alkoxy derivative.
| Functional Group | Reaction Type | Reagent Example | Product Type |
|---|---|---|---|
| Carboxylic Acid | Esterification | Ethanol (B145695), H⁺ | Ethyl 3-(4-fluorophenyl)-2-hydroxyacrylate |
| Carboxylic Acid | Amidation | Ammonia, Coupling Agent | 3-(4-Fluorophenyl)-2-hydroxyacrylamide |
| Hydroxyl | Etherification | Methyl iodide, Base | 3-(4-Fluorophenyl)-2-methoxyacrylic acid |
| Hydroxyl | Esterification | Acetic anhydride (B1165640), Base | 2-Acetoxy-3-(4-fluorophenyl)acrylic acid |
Variations in the Olefinic Moiety
The carbon-carbon double bond in the 2-hydroxyacrylic acid core is a site of potential reactivity. It can undergo a variety of addition reactions, including hydrogenation to the corresponding saturated propanoic acid derivative, 3-(4-fluorophenyl)-2-hydroxypropanoic acid. Halogenation, such as bromination, would be expected to proceed across the double bond to yield the dihalo derivative.
Furthermore, the double bond can participate in cycloaddition reactions. For instance, a Diels-Alder reaction with a suitable diene could lead to the formation of cyclic adducts. The reactivity of the olefinic moiety is influenced by the electronic nature of the substituents on the phenyl ring and the other functional groups in the molecule.
Synthesis and Characterization of Stereoisomeric Derivatives
The presence of a chiral center at the 2-position of the saturated analog, 3-(4-fluorophenyl)-2-hydroxypropanoic acid, means that this compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of such α-hydroxy acids is of significant interest, particularly for pharmaceutical applications where the biological activity often resides in a single enantiomer.
Several strategies can be employed for the asymmetric synthesis of these stereoisomers. One approach involves the use of chiral auxiliaries, where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed. Another powerful method is the use of chiral catalysts in reactions such as asymmetric hydrogenation of the corresponding α-keto acid or asymmetric hydroformylation of a suitable precursor.
Alternatively, resolution of a racemic mixture of the final product can be achieved. This often involves the formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine. researchgate.net The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization, followed by regeneration of the individual enantiomers. The enantiomeric purity of the resolved products is typically determined by chiral high-performance liquid chromatography (HPLC). researchgate.netmdpi.com
While specific protocols for the asymmetric synthesis or resolution of 3-(4-fluorophenyl)-2-hydroxypropanoic acid are not widely reported, the general principles and methodologies for the preparation of chiral α-hydroxy acids are well-established and could be applied to this target molecule. nih.gov
Incorporation of the this compound Scaffold into Larger Molecular Structures
The this compound scaffold is a versatile building block for the synthesis of more complex molecules. Its utility stems from the presence of multiple reactive functional groups: a carboxylic acid, an α-hydroxyl group, an activated α,β-unsaturated carbon-carbon double bond, and a 4-fluorophenyl ring. These sites offer a range of possibilities for chemical modification and integration into larger molecular frameworks, including bioactive compounds and polymers. As a member of the 3-hydroxy-2-aryl acrylate (B77674) class, this scaffold serves as a valuable precursor in the development of new chemical entities in medicinal and materials chemistry. rsc.org
The incorporation of this scaffold can be strategically achieved through reactions targeting its specific functional groups. These transformations allow for the construction of diverse and complex molecular architectures.
Reactions Involving the Carboxylic Acid Group
The carboxylic acid moiety is a primary site for derivatization, enabling the scaffold to be linked to other molecules through the formation of ester or amide bonds. These classic reactions are fundamental in organic synthesis for building larger structures.
Amide Bond Formation: Coupling the carboxylic acid with primary or secondary amines, including amino acids or more complex amine-containing structures, yields amides. This reaction is a cornerstone of peptide synthesis and is widely used to link molecular fragments.
Esterification: Reaction with alcohols under acidic conditions or using coupling agents produces esters. This allows the scaffold to be appended to alcohol-containing molecules, ranging from simple alkyl chains to complex polyols or polymers with hydroxyl side groups.
These coupling reactions can be facilitated by a variety of modern reagents (e.g., carbodiimides like DCC or EDC) to achieve high yields under mild conditions.
Table 1: Representative Reactions at the Carboxyl Group
| Reaction Type | Reactant | Product Structure | Resulting Linkage |
|---|---|---|---|
| Amidation | R-NH₂ (Amine) | Amide |
Reactions at the α,β-Unsaturated System
The electron-deficient double bond, activated by the adjacent carboxylic acid and aryl group, is susceptible to nucleophilic attack. This reactivity is exploited in various addition reactions to forge new carbon-carbon or carbon-heteroatom bonds.
Michael Addition (Conjugate Addition): Soft nucleophiles, such as enolates, amines, or thiols, can add to the β-carbon of the acrylic acid scaffold. This reaction is a powerful tool for carbon-carbon bond formation and the elaboration of the molecular skeleton.
Hydroarylation: In the presence of strong Brønsted or Lewis acids, aromatic compounds can add across the double bond. nih.gov This reaction allows for the direct attachment of an additional aryl group, leading to complex poly-aromatic structures. nih.gov
Table 2: Examples of Addition Reactions to the α,β-Unsaturated System
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Michael Addition | Thiol (R-SH) | 3-thioether derivative |
Cyclization and Annulation Reactions
The bifunctional nature of the this compound scaffold makes it an ideal precursor for the synthesis of heterocyclic compounds. nih.gov The combination of the α,β-unsaturated carbonyl system with the hydroxyl group allows for cyclocondensation reactions with various binucleophiles.
These reactions typically proceed by an initial nucleophilic attack on the double bond or the carbonyl carbon, followed by an intramolecular condensation to form a stable heterocyclic ring. Such heterocycles are core components of many pharmaceutical agents. e-bookshelf.deresearchgate.net
Table 3: Potential Heterocyclic Structures from Cyclocondensation Reactions
| Binucleophile Reagent | Potential Heterocyclic Product |
|---|---|
| Hydrazine (NH₂NH₂) | Pyrazolidinone derivative |
| Thiourea (H₂NCSNH₂) | Thiazolidinone derivative |
Cross-Coupling Reactions and Polymerization
The 4-fluorophenyl group provides an additional site for advanced synthetic transformations.
Fluorine-Thiol Displacement: The fluorine atom on the aromatic ring can be displaced by thiol nucleophiles under specific conditions. This type of reaction has been effectively utilized in strategies for peptide macrocyclization, where the fluorophenyl moiety acts as an electrophilic partner to crosslink cysteine residues. nih.gov
Polymerization: The acrylic acid moiety can be converted into a monomer suitable for polymerization. For instance, esterification with a hydroxy-functional monomer followed by radical polymerization could incorporate the scaffold as a side chain into a larger polymer backbone. This approach is used to create fluoropolymers with specialized properties, such as high thermal stability and chemical resistance. cmu.eduresearchgate.net
Through these varied reaction pathways, the this compound scaffold can be effectively integrated into a wide array of larger and more complex molecular structures, highlighting its potential in drug discovery and materials science.
Biochemical and Enzymatic Transformations Involving 3 4 Fluorophenyl 2 Hydroxyacrylic Acid
Enzymatic Conversion Pathways and Substrate Specificity
Enzymatic conversions of 3-(4-Fluorophenyl)-2-hydroxyacrylic acid are anticipated to involve enzymes such as lipases and alcohol dehydrogenases, which are known for their broad substrate specificity and stereoselectivity. mdpi.commatthey.com These enzymes play a crucial role in the synthesis of enantiomerically pure compounds, which is of high importance in the pharmaceutical industry. mdpi.com
The kinetic resolution of racemic mixtures is a common application of enzymes like lipases. For structurally related fluorinated arylcarboxylic acids, lipases have demonstrated high stereoselectivity. mdpi.com For instance, lipases from Burkholderia cepacia and Pseudomonas fluorescens are frequently employed for the hydrolysis or esterification of aryl-aliphatic acids. nih.govalmacgroup.com These enzymes typically exhibit a preference for one enantiomer, allowing for the separation of racemic mixtures. almacgroup.com
In the context of this compound, a lipase (B570770) would likely catalyze the enantioselective esterification of the hydroxyl group or the hydrolysis of a corresponding ester derivative. The kinetics of such a reaction would follow the Michaelis-Menten model, characterized by the parameters Vmax (maximum reaction rate) and Km (Michaelis constant), which reflects the enzyme's affinity for the substrate. taylorandfrancis.com While specific kinetic data for this compound is not available, studies on similar substrates provide insight into the expected enzymatic behavior. For example, the lipase from Pseudomonas fluorescens has been characterized with a Km of 1.25 mg/mL and a Vmax of 0.7 µ g/sec for the hydrolysis of vegetable oil, demonstrating its efficiency. scialert.net
The stereoselectivity of these enzymes is often high, leading to products with excellent enantiomeric excess (ee). For example, the kinetic resolution of aromatic Morita-Baylis-Hillman derivatives using Pseudomonas cepacia lipase resulted in products with an enantiomeric excess of 92%. nih.gov
Interactive Table 1: Representative Kinetic Data for Lipase-Catalyzed Reactions of Aromatic Compounds (Note: Data presented is for analogous compounds to illustrate typical enzyme kinetics.)
| Enzyme Source | Substrate | Transformation | Km | Vmax | Enantiomeric Excess (ee) | Reference |
| Pseudomonas fluorescens | Vegetable Oil | Hydrolysis | 1.25 mg/mL | 0.7 µ g/sec | Not Applicable | scialert.netresearchgate.net |
| Burkholderia cepacia | 1-Phenylethanol | Esterification | Not Reported | Not Reported | ~99% | nih.gov |
| Pseudomonas cepacia | Aromatic MBH acetate | Hydrolysis | Not Reported | Not Reported | 92% | nih.gov |
A range of biocatalysts can be considered for the specific transformation of this compound. Lipases are prime candidates for enantioselective esterification and hydrolysis reactions. mdpi.com Notable examples include lipases from Burkholderia cepacia, Pseudomonas fluorescens, and Candida antarctica. mdpi.comnih.gov These enzymes are commercially available and have a proven track record in the kinetic resolution of various chiral molecules. mdpi.com
Alcohol dehydrogenases (ADHs), also known as ketoreductases, represent another important class of biocatalysts. matthey.com If the hydroxyl group of this compound were to be oxidized to a ketone, ADHs could catalyze the stereoselective reduction back to the alcohol, yielding a specific enantiomer. rsc.orgacs.org Engineered ADHs have shown enhanced activity and stereoselectivity towards bulky ketones, suggesting their potential applicability to aryl-substituted substrates. rsc.org
Metabolic Fates and Biotransformation Pathways in Model Biological Systems
The metabolic fate of fluorinated xenobiotics is often studied using model organisms like the fungus Cunninghamella elegans. nih.govresearchgate.netresearchgate.net This fungus possesses a diverse array of cytochrome P450 (CYP) enzymes, which are analogous to those found in mammalian liver and are responsible for phase I metabolism. nih.govresearchgate.nettandfonline.com
In a biological system, ester derivatives of this compound would be susceptible to hydrolysis by esterases, a broad class of enzymes present in most organisms. This would release the parent acid. The acid itself could undergo derivatization through conjugation reactions, which represent phase II metabolism. This could involve the formation of glucuronide or sulfate (B86663) conjugates, as has been observed for other fluorinated aromatic compounds in Cunninghamella elegans. nih.gov
The enzymatic degradation of this compound is likely to be initiated by cytochrome P450 monooxygenases. youtube.comuniba.it These enzymes catalyze hydroxylation reactions, typically on the aromatic ring. nih.govgsartor.org For fluorophenyl compounds, the position of the fluorine atom significantly influences the site of hydroxylation. tandfonline.com Studies with Cunninghamella elegans on fluorinated biphenyls and phenyl pyridine (B92270) carboxylic acids have shown that hydroxylation often occurs at the para-position of the non-fluorinated ring or at a position not blocked by fluorine. tandfonline.comnih.gov
A plausible degradation pathway for this compound in a microbial system could involve:
Aromatic Hydroxylation: A CYP enzyme could hydroxylate the fluorophenyl ring, likely at a position ortho or meta to the fluorine atom.
Ring Cleavage: The resulting dihydroxylated aromatic ring would be susceptible to cleavage by dioxygenase enzymes.
Further Metabolism: The resulting aliphatic chain would be further metabolized through pathways similar to fatty acid degradation.
The acrylic acid moiety could also be a target for enzymatic degradation. Microorganisms have been shown to degrade acrylic acid polymers, and the initial steps involve enzymatic cleavage of side groups followed by modification of the polymer backbone. nih.gov For a small molecule like this compound, enzymes could potentially reduce the double bond or modify the carboxylic acid group.
Chemical Interactions with Biomolecules: A Mechanistic Perspective
The structure of this compound contains an α,β-unsaturated carbonyl system, which is a known Michael acceptor. nih.gov This makes the compound susceptible to nucleophilic attack by biomolecules, particularly those with soft nucleophiles like the thiol group of cysteine residues in proteins and glutathione (B108866). nih.govresearchgate.net
This interaction occurs via a Michael-type addition, where the nucleophile attacks the β-carbon of the acrylic acid moiety. researchgate.net This results in the formation of a covalent adduct. nih.gov Such covalent modification of proteins can lead to altered protein function and is a mechanism of toxicity for many α,β-unsaturated carbonyl compounds. nih.govnih.gov
The reaction with glutathione is a key detoxification pathway, as the resulting conjugate can be further processed and excreted. nih.govnih.gov However, if the compound reacts with critical cysteine residues in enzymes, it can lead to enzyme inhibition. researchgate.net The reactivity of the Michael acceptor can be influenced by substituents on the aryl ring, and the presence of the fluorine atom may affect the electrophilicity of the β-carbon. researchgate.net
Interactive Table 2: Potential Interacting Biomolecules and Mechanisms
| Interacting Biomolecule | Reactive Site | Mechanism of Interaction | Potential Consequence |
| Proteins (e.g., enzymes with active site cysteine) | Cysteine thiol group | Michael Addition | Covalent modification, enzyme inhibition |
| Glutathione (GSH) | Cysteine thiol group | Michael Addition | Detoxification and formation of a conjugate for excretion |
Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the biochemical and enzymatic transformations of this compound, specifically concerning its binding studies with proteins or the investigation of substrate-enzyme complex formation.
The available scientific literature does not appear to contain studies detailing the chemical interactions of this particular compound with proteins, nor are there any published investigations into its formation of complexes with enzymes. Therefore, the requested article focusing on these specific aspects of this compound cannot be generated at this time due to a lack of foundational research data.
Theoretical and Computational Chemistry Approaches to 3 4 Fluorophenyl 2 Hydroxyacrylic Acid
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
The electronic behavior of 3-(4-Fluorophenyl)-2-hydroxyacrylic acid is governed by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. acs.org
For this compound, calculations would likely show the HOMO localized over the π-system of the fluorophenyl ring and the acrylic acid moiety, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the carboxylic acid group and the double bond, highlighting the regions susceptible to nucleophilic attack. The electron-withdrawing nature of the fluorine atom would influence the electron density across the entire molecule, affecting its reactivity and intermolecular interactions. researchgate.net
A molecular electrostatic potential (MEP) map would visually represent the charge distribution. For this molecule, negative potential (red/yellow) would be expected around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the fluorine atom, indicating regions prone to electrophilic attack. Positive potential (blue) would likely be concentrated around the hydroxyl and carboxylic protons, highlighting their acidic nature.
Illustrative Data from DFT Calculations:
| Property | Method/Basis Set | Hypothetical Value | Significance |
| HOMO Energy | B3LYP/6-311G(d,p) | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | B3LYP/6-311G(d,p) | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | B3LYP/6-311G(d,p) | 3.5 D | Quantifies molecular polarity |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.
The primary acidic site in this compound is the carboxylic acid proton, with the hydroxyl proton being significantly less acidic. Computational methods can predict the acid dissociation constant (pKa) by calculating the Gibbs free energy change for the deprotonation reaction in a solvent model. nih.gov
Various thermodynamic cycles can be employed, where the free energies of the acid and its conjugate base are calculated in both the gas phase and solution, typically using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). nih.govrdd.edu.iq The accuracy of these predictions depends heavily on the level of theory, basis set, and the chosen solvation model. acs.org The presence of the electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa) of the carboxylic acid group compared to its non-fluorinated analog. rdd.edu.iq
Hypothetical Acidity Prediction:
| Proton Site | Computational Method | Predicted pKa |
| Carboxylic Acid | CAM-B3LYP/SMD | ~3.8 |
| Hydroxyl Group | CAM-B3LYP/SMD | ~10.5 |
Note: These pKa values are estimates for illustrative purposes, based on typical values for similar functional groups.
Conformational Analysis and Molecular Dynamics Simulations
The presence of several single bonds in this compound allows for multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the dihedral angles of rotatable bonds (e.g., C-C, C-O bonds) and calculating the potential energy at each step.
Computational Prediction of Spectroscopic Signatures
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations, when performed on a DFT-optimized geometry, can help in the assignment of experimental spectra and provide confidence in the determined structure.
Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretches, bends, and torsions. Comparing the computed spectrum with the experimental one can aid in a detailed assignment of the vibrational modes.
UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of excited states, which correspond to the absorption maxima (λmax). researchgate.net For this compound, TD-DFT would likely predict π → π* transitions associated with the aromatic ring and the conjugated acrylic acid system. researchgate.net
Illustrative Spectroscopic Data Prediction:
| Spectrum | Method | Predicted Feature |
| ¹³C NMR | DFT/GIAO | Carbonyl C: ~170 ppm |
| IR | DFT | C=O stretch: ~1720 cm⁻¹, O-H stretch: ~3400 cm⁻¹ |
| UV-Vis | TD-DFT | λmax: ~275 nm (π → π* transition) |
Note: These values are hypothetical and serve as examples of typical outputs from spectroscopic calculations.
Modeling of Reaction Mechanisms and Transition States
Quantum chemical calculations can elucidate the pathways of chemical reactions by mapping the potential energy surface that connects reactants to products. rsc.org This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points (transition states).
For this compound, one could model various reactions, such as esterification of the carboxylic acid, addition reactions across the double bond, or polymerization. nih.govanii.org.uy By calculating the activation energy (the energy difference between the reactant and the transition state), the feasibility and rate of a proposed reaction mechanism can be estimated. Intrinsic Reaction Coordinate (IRC) calculations can then confirm that a given transition state correctly connects the desired reactants and products.
Computational Studies of Molecular Recognition and Interactions with Biological Receptors
Understanding how this compound might interact with biological targets, such as enzymes, is crucial for assessing its potential pharmacological activity. Molecular docking and molecular dynamics simulations are the primary computational tools for this purpose.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. tandfonline.com Docking algorithms sample a large number of possible conformations and positions of the ligand within the binding pocket and score them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov A docking study of this compound into an enzyme active site could identify key interactions, such as hydrogen bonds between its carboxyl/hydroxyl groups and receptor residues, or π-π stacking involving its fluorophenyl ring. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time in a simulated physiological environment. tandfonline.com These simulations provide insights into the dynamic nature of the binding, conformational changes in both the ligand and the receptor upon binding, and a more rigorous estimation of the binding free energy.
Advanced Analytical Methodologies for Detection, Separation, and Quantification of 3 4 Fluorophenyl 2 Hydroxyacrylic Acid
Development of High-Sensitivity Chromatographic Techniques (e.g., LC-MS/MS, GC-MS)
The analysis of 3-(4-fluorophenyl)-2-hydroxyacrylic acid benefits significantly from the application of high-sensitivity chromatographic techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the detection and quantification of this compound, even at trace levels.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a preferred method for the analysis of this compound due to its high selectivity and sensitivity, particularly in complex sample matrices. The acidic nature of the compound makes it amenable to analysis by reversed-phase liquid chromatography coupled with a mass spectrometer. The use of a triple quadrupole mass spectrometer allows for selective reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), which enhances the specificity of detection.
For the analysis of acidic compounds, electrospray ionization (ESI) in negative ion mode is often employed. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid or ammonium (B1175870) formate, can be optimized to achieve good chromatographic peak shape and retention. A gradient elution program is often utilized to ensure efficient separation from other components in the sample.
Gas Chromatography-Mass Spectrometry (GC-MS):
While GC-MS is a robust technique, the analysis of polar and non-volatile compounds like this compound often requires a derivatization step to increase their volatility and thermal stability. nih.gov Common derivatizing agents for carboxylic acids include silylating agents (e.g., BSTFA) or alkylating agents (e.g., methyl chloroformate). Pyrolysis-GC-MS is another advanced technique that can be used to characterize acrylic acid derivatives, although it is more commonly applied to polymeric materials. nih.govjeol.com The electron ionization (EI) source is typically used in GC-MS, providing characteristic fragmentation patterns that can be used for compound identification. jeol.com
Below is an interactive data table summarizing typical instrumental parameters for the LC-MS/MS and GC-MS analysis of this compound.
| Parameter | LC-MS/MS | GC-MS (with derivatization) |
| Chromatography | ||
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm) | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Helium |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Gradient/Oven Program | Gradient elution | Temperature programming |
| Injection Volume | 5 µL | 1 µL (splitless) |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Electron Ionization (EI) |
| Monitored Transitions | Precursor Ion > Product Ion 1Precursor Ion > Product Ion 2 | Selected Ion Monitoring (SIM) of characteristic fragment ions |
| Dwell Time | 100 ms | 100 ms |
Chiral Separation and Enantiomeric Excess Determination Methods
As this compound possesses a chiral center, the separation of its enantiomers is of significant interest. Chiral high-performance liquid chromatography (HPLC) is the most common and effective technique for this purpose. The choice of the chiral stationary phase (CSP) is critical for achieving successful enantioseparation.
For acidic compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability. nih.gov Specifically, columns like Chiralcel OJ-H, which contains cellulose tris(4-methylbenzoate) as the chiral selector, have been successfully used for the separation of structurally related fluorinated arylcarboxylic acids. researchgate.net Anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, are also highly effective for the enantiomeric resolution of acidic compounds. chiraltech.comchiraltech.com These selectors operate based on an ion-exchange mechanism between the protonated chiral selector and the anionic analyte. chiraltech.com
The mobile phase composition also plays a crucial role in chiral separation. For polysaccharide-based CSPs in normal-phase mode, a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) is typically used. researchgate.net For anion-exchange CSPs, polar organic mobile phases containing a small amount of an acid or a buffer are common. chiraltech.com
The determination of enantiomeric excess (e.e.) is achieved by integrating the peak areas of the two enantiomers in the chromatogram. The e.e. is calculated using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
The following interactive data table presents potential chiral HPLC methods for the separation of this compound enantiomers.
| Parameter | Method A (Normal Phase) | Method B (Anion-Exchange) |
| Chiral Stationary Phase | Chiralcel OJ-H | CHIRALPAK QN-AX |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) with 0.1% TFA | Methanol with 0.1 M Ammonium Acetate (pH 5.5) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 254 nm | UV at 254 nm |
Quantitative Analytical Protocols for Complex Chemical and Biochemical Matrices
The quantification of this compound in complex matrices, such as biological fluids or environmental samples, requires a robust analytical protocol that includes efficient sample preparation, sensitive detection, and accurate quantification. LC-MS/MS is the technique of choice for such applications due to its high selectivity and sensitivity, which helps to minimize matrix effects. thermofisher.com
Sample Preparation:
The initial step in the analysis of complex samples is the extraction of the target analyte from the matrix. For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. thermofisher.comnih.gov LLE with a suitable organic solvent can be effective, while SPE offers the advantages of higher recovery, cleaner extracts, and the potential for pre-concentration. The choice of SPE sorbent depends on the properties of the analyte and the matrix. For an acidic compound like this compound, an anion-exchange or a mixed-mode sorbent could be appropriate.
Quantification:
For accurate quantification, an internal standard (IS) is typically used. An ideal IS is a stable isotope-labeled version of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations containing a fixed amount of the IS. The peak area ratio of the analyte to the IS is plotted against the concentration of the analyte. The concentration of the analyte in the unknown sample is then determined from this calibration curve.
The following interactive data table outlines a general quantitative analytical protocol for this compound in a complex matrix using SPE and LC-MS/MS.
| Step | Description |
| 1. Sample Pre-treatment | Acidify the sample to ensure the analyte is in its protonated form. Add an internal standard. |
| 2. Solid-Phase Extraction (SPE) | Condition an anion-exchange SPE cartridge. Load the pre-treated sample. Wash the cartridge to remove interferences. Elute the analyte with an appropriate solvent. |
| 3. Eluate Processing | Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase. |
| 4. LC-MS/MS Analysis | Inject the reconstituted sample into the LC-MS/MS system. Acquire data in MRM mode. |
| 5. Data Processing | Integrate the peak areas of the analyte and the internal standard. Calculate the concentration using the calibration curve. |
Future Research Directions and Unexplored Avenues in 3 4 Fluorophenyl 2 Hydroxyacrylic Acid Chemistry
Development of Sustainable and Green Synthetic Protocols
The future synthesis of 3-(4-fluorophenyl)-2-hydroxyacrylic acid should prioritize environmentally benign methodologies that align with the principles of green chemistry. Traditional synthetic routes often rely on harsh reagents and organic solvents, presenting environmental and economic challenges. Research in this area could focus on the adaptation of established green reactions, such as the Knoevenagel condensation, to produce the target molecule with higher atom economy and reduced waste.
Future investigations could explore solvent-free reaction conditions, a cornerstone of green synthesis. researchgate.netbeilstein-journals.org For instance, the condensation of 4-fluorobenzaldehyde (B137897) with a suitable active methylene (B1212753) compound could be achieved through mechanochemical methods, such as grinding or ball milling, which have been successful for other cinnamic acid derivatives. nih.gov Microwave-assisted organic synthesis is another promising avenue, often leading to dramatically reduced reaction times and increased yields. researchgate.net
The replacement of conventional catalysts with more sustainable alternatives is a critical research goal. Environmentally benign catalysts, such as basic ionic liquids, reusable solid bases like hydrotalcites, or even biodegradable catalysts derived from natural sources, could be investigated for their efficacy in promoting the synthesis of this compound. researchgate.netnih.govajgreenchem.com The use of water as a solvent, where feasible, would further enhance the green credentials of the synthesis. ajgreenchem.comijsr.inrsc.org
Table 1: Potential Green Synthetic Protocols for this compound
| Protocol | Catalyst/Mediator | Solvent | Key Advantages |
|---|---|---|---|
| Microwave-Assisted Synthesis | Polyphosphate ester (PPE) or other suitable catalyst | Solvent-free or green solvent (e.g., water, ethanol) | Rapid reaction times, improved yields, energy efficiency. researchgate.net |
| Mechanochemical Synthesis | Grinding/ball milling | Solvent-free | Reduced solvent waste, potential for high yields, simplicity. nih.gov |
| Catalysis with Benign Catalysts | Ionic liquids, hydrotalcites, or biodegradable catalysts | Water or other green solvents | Catalyst recyclability, reduced toxicity, improved sustainability. researchgate.netnih.govajgreenchem.com |
| Aqueous Knoevenagel Condensation | Water-soluble catalysts or catalyst-free | Water | Environmentally friendly, simplified product isolation. ijsr.inrsc.org |
Exploration of Novel Catalytic Transformations
The functional groups of this compound offer multiple sites for novel catalytic transformations, opening pathways to a diverse range of derivatives with potentially valuable properties. Future research should systematically explore these possibilities.
One area of interest is the selective hydrogenation of the carbon-carbon double bond. Asymmetric hydrogenation, employing chiral catalysts, could yield enantiomerically pure 3-(4-fluorophenyl)-2-hydroxypropanoic acid, a potentially valuable chiral building block. Catalysts based on cobalt or other transition metals could be explored for this purpose. nsf.gov
The hydroxyl and carboxylic acid groups are also amenable to a variety of catalytic reactions. For example, catalytic esterification or amidation could be explored under green conditions to produce a library of derivatives. beilstein-journals.orgnih.gov Furthermore, the α-hydroxy group could be a target for catalytic C-H activation and subsequent functionalization, a rapidly developing area of organic synthesis. nih.gov
The fluorophenyl ring itself can participate in various palladium-catalyzed cross-coupling reactions. nih.govmdpi.comjove.comresearchgate.netresearchgate.net For instance, Suzuki or Heck couplings could be employed to introduce additional substituents onto the aromatic ring, thereby modulating the electronic and steric properties of the molecule. The development of robust and recyclable palladium catalysts would be a key aspect of this research.
Table 2: Potential Novel Catalytic Transformations of this compound
| Transformation | Functional Group Targeted | Potential Catalyst | Potential Products |
|---|---|---|---|
| Asymmetric Hydrogenation | C=C double bond | Chiral Cobalt or Rhodium complexes | Enantiomerically pure 3-(4-fluorophenyl)-2-hydroxypropanoic acid. nsf.gov |
| Catalytic Esterification/Amidation | Carboxylic acid | Solid acid/base catalysts, boronic acids | Esters and amides with diverse functionalities. beilstein-journals.orgnih.gov |
| α-C-H Arylation | α-hydroxy C-H bond | Photoredox/Nickel catalysis | α-aryl-3-(4-fluorophenyl)-2-hydroxyacrylic acid derivatives. nih.gov |
| Suzuki/Heck Cross-Coupling | C-F or C-H on phenyl ring | Palladium-based catalysts | Substituted biaryls and other complex aromatic structures. nih.govjove.comresearchgate.net |
Integration into Materials Science or Supramolecular Chemistry
The unique combination of a fluorinated aromatic ring and a polymerizable acrylic acid moiety makes this compound a promising candidate for the development of advanced materials.
As a functional monomer, it could be polymerized or copolymerized to create novel fluorinated polymers. etnatec.comwikipedia.orgalfa-chemistry.comdakenchem.com Such polymers are expected to exhibit desirable properties characteristic of fluoropolymers, including high thermal stability, chemical resistance, and low surface energy, leading to applications in specialty coatings, membranes, and optical materials. rsc.org The presence of the hydroxyl and carboxylic acid groups provides handles for post-polymerization modification, allowing for the fine-tuning of material properties.
In the realm of supramolecular chemistry, the ability of the carboxylic acid and hydroxyl groups to form strong hydrogen bonds, coupled with the potential for aromatic stacking interactions involving the fluorophenyl ring, suggests that this molecule could be a valuable building block for the construction of well-defined supramolecular assemblies. nih.gov Fluorinated carboxylic acids have been shown to be powerful components in the formation of bimolecular networks. rsc.orgbrighton.ac.uk The self-assembly of this compound or its derivatives could lead to the formation of gels, liquid crystals, or other organized structures with interesting functional properties.
Table 3: Potential Applications in Materials Science and Supramolecular Chemistry
| Area of Application | Rationale | Potential Properties/Structures |
|---|---|---|
| Specialty Fluoropolymers | Use as a functional monomer in polymerization reactions. etnatec.comwikipedia.org | High thermal stability, chemical resistance, low surface energy, tunable properties through post-polymerization modification. rsc.org |
| High-Performance Coatings | Incorporation into polymer backbones for surface modification. | Anti-graffiti, self-cleaning, stain-resistant, and weather-resistant surfaces. etnatec.com |
| Supramolecular Gels | Self-assembly through hydrogen bonding and π-π stacking. | Responsive materials, drug delivery systems. nih.gov |
| Liquid Crystals | Anisotropic self-assembly of molecular units. | Advanced optical materials, sensors. |
Investigation of Chemical Degradation Pathways in Environmental Contexts
Understanding the environmental fate of this compound is crucial for assessing its long-term environmental impact. Future research should focus on elucidating its chemical degradation pathways under various environmental conditions.
In the atmosphere, the primary degradation mechanism is likely to be initiated by reaction with hydroxyl (OH) radicals. rsc.orgtandfonline.com The OH radical can either add to the aromatic ring or the carbon-carbon double bond, or abstract a hydrogen atom. Theoretical studies could be employed to predict the most favorable reaction pathways and the resulting intermediates and final degradation products. srce.hrresearchgate.net The presence of the fluorine atom on the aromatic ring is expected to influence the reaction kinetics and mechanism.
The biodegradation of organofluorine compounds in soil and water is another critical area of investigation. While the carbon-fluorine bond is generally strong and resistant to cleavage, some microorganisms have been shown to metabolize fluorinated compounds. nih.govresearchgate.netasm.orgnih.govdtic.mil Studies could be designed to screen for microbial consortia capable of degrading this compound. Identifying the enzymatic machinery and metabolic pathways involved in its breakdown would be a significant contribution to the field of bioremediation. The potential for the formation of persistent and more toxic fluorinated metabolites should also be carefully assessed. nih.gov
Table 4: Potential Environmental Degradation Pathways and Products
| Environmental Compartment | Degradation Process | Potential Initiating Species/Mechanism | Potential Degradation Products |
|---|---|---|---|
| Atmosphere | Photochemical Oxidation | Hydroxyl (OH) radicals | Fluorinated phenols, smaller carboxylic acids, CO2. rsc.orgtandfonline.comsrce.hr |
| Soil/Water | Microbial Degradation | Enzymatic cleavage of C-C and C-F bonds | Fluoride ions, catechols, simpler organic acids. nih.govresearchgate.netnih.gov |
| Water | Hydrolysis | pH-dependent cleavage of ester linkages (if derivatized) | 4-Fluorophenyl-containing fragments, alcohols. dtic.mil |
| Water | Photodegradation | Direct photolysis by sunlight | Ring-opened products, defluorinated species. |
Q & A
Q. How do structural analogs (e.g., 3-(4-Chlorophenyl) derivatives) compare in reactivity and bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
